molecular formula C15H14FNO3S B4969586 methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B4969586
M. Wt: 307.3 g/mol
InChI Key: UTYJQRBGJRUJTN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzoyl group, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-fluoroaniline with 4,5-dimethyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYJQRBGJRUJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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